3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that features a bromine atom, a tolyl group, and a thieno[3,4-c]pyrazole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that such compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in its interaction with its targets.
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.
Result of Action
Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound may also have antiviral effects.
Action Environment
The success of similar compounds in suzuki–miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions , suggests that this compound may also be stable and effective under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be synthesized through cyclization reactions involving appropriate precursors. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical space.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- 3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
Uniqueness
Compared to similar compounds, 3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may exhibit unique properties due to the specific substitution pattern and the presence of the benzamide group. These structural features can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c1-12-5-7-15(8-6-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-3-2-4-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNZILRRLQDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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